molecular formula C11H17N B1592024 N-Ethyl-3,4-dimethylbenzylamine CAS No. 39180-83-1

N-Ethyl-3,4-dimethylbenzylamine

Cat. No. B1592024
CAS RN: 39180-83-1
M. Wt: 163.26 g/mol
InChI Key: JTHLCDILGMWAOG-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-dimethylbenzylamine is a chemical compound with the molecular formula C11H17N . It is a colorless to yellow liquid .


Synthesis Analysis

N-Ethyl-3,4-dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction . This reaction involves the methylation of a primary amine to form a tertiary amine .


Molecular Structure Analysis

The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . The molecular weight of N-Ethyl-3,4-dimethylbenzylamine is 163.26 .


Chemical Reactions Analysis

N-Ethyl-3,4-dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . This reaction forms many derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .


Physical And Chemical Properties Analysis

N-Ethyl-3,4-dimethylbenzylamine has a boiling point of 239.8±9.0 °C and a density of 0.906±0.06 g/cm3 . It is stored at room temperature .

Scientific Research Applications

  • Polyurethane Foams and Epoxy Resins

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” is used as a catalyst in the synthesis of polyurethane foams and epoxy resins .
    • Results : The use of “N-Ethyl-3,4-dimethylbenzylamine” as a catalyst can significantly reduce the time and energy required to produce polyurethane foams and epoxy resins .
  • Organic Synthesis

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” is commonly used as a reagent in organic synthesis .
    • Results : The use of “N-Ethyl-3,4-dimethylbenzylamine” in organic synthesis can lead to the formation of a wide range of organic compounds .
  • Epoxy-Amine Cure Enhancement

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” is used as a catalyst to enhance the curing process of epoxy-amine .
    • Results : The use of “N-Ethyl-3,4-dimethylbenzylamine” can significantly improve the mechanical properties of the cured epoxy resins .
  • Synthesis of Bis[(N,N-dimethylamino)benzyl] Selenide

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” has been used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide .
    • Results : The successful synthesis of bis[(N,N-dimethylamino)benzyl] selenide demonstrates the utility of “N-Ethyl-3,4-dimethylbenzylamine” in complex organic synthesis .
  • Phase Transfer Catalyst

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” can be used as a phase transfer catalyst .
    • Results : The use of “N-Ethyl-3,4-dimethylbenzylamine” as a phase transfer catalyst can improve the efficiency of certain organic reactions .
  • Synthesis of Triosmium Clusters

    • Application : “N-Ethyl-3,4-dimethylbenzylamine” can react with Os3(CO)12 to form triosmium clusters .
    • Results : The successful synthesis of triosmium clusters demonstrates the utility of “N-Ethyl-3,4-dimethylbenzylamine” in complex inorganic synthesis .

Safety And Hazards

N-Ethyl-3,4-dimethylbenzylamine poses potential risks to human health. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers For more detailed information, you may refer to the peer-reviewed papers and technical documents related to N-Ethyl-3,4-dimethylbenzylamine available at Sigma-Aldrich .

properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLCDILGMWAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608931
Record name N-[(3,4-Dimethylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3,4-dimethylbenzylamine

CAS RN

39180-83-1
Record name N-Ethyl-3,4-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39180-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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